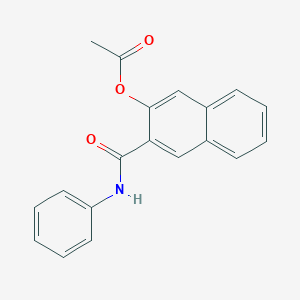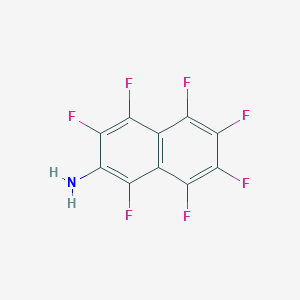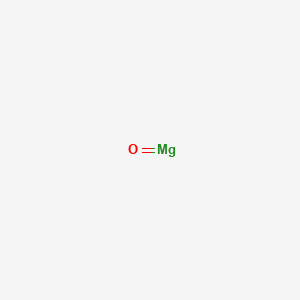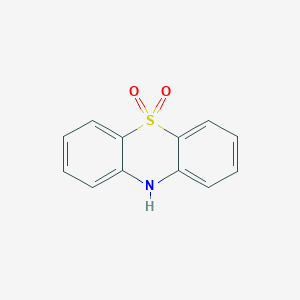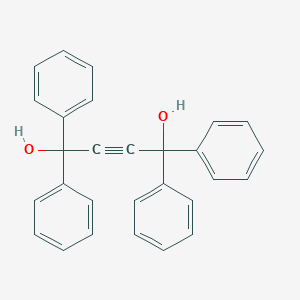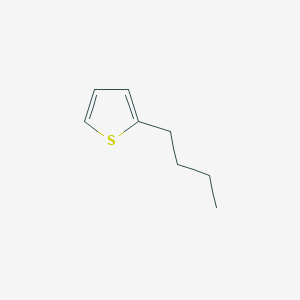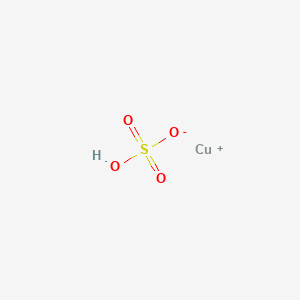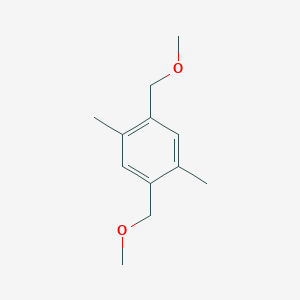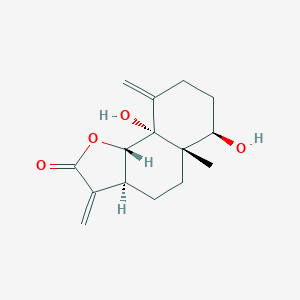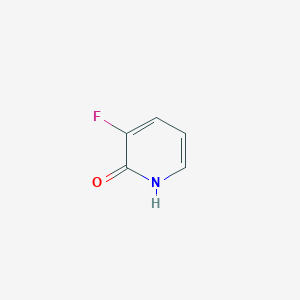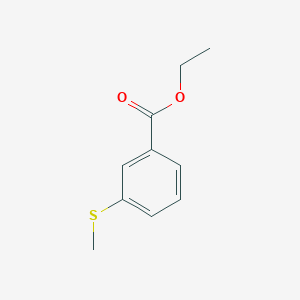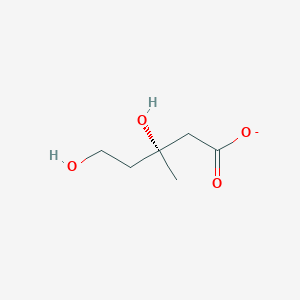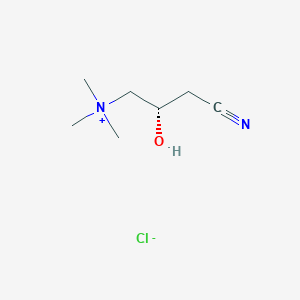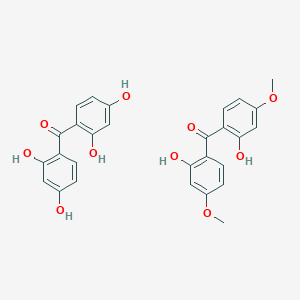
Benzophenone-11
描述
Benzophenone-11 is a chemical compound that belongs to the family of benzophenones. It is widely used in the cosmetic industry as a sunscreen agent due to its excellent UV-absorbing properties. Benzophenone-11 is also used in scientific research for various purposes, including the study of the mechanism of action, biochemical and physiological effects, and future directions.
科学研究应用
Sunscreen and Cosmetic Applications : Benzophenones, including Benzophenone-3 (a closely related compound), are commonly used in sunscreens and cosmetics to protect skin and hair from UV radiation. These compounds have been detected in human tissues and fluids, raising concerns about their potential endocrine-disrupting effects (Vela-Soria et al., 2011).
Environmental Impact : Studies have shown that Benzophenone-3 can be found in surface waters, sediments, and biota, highlighting the environmental impact of benzophenones. Research on Japanese medaka fish revealed that exposure to Benzophenone-3 at microgram per liter levels could disrupt endocrine balance and affect reproduction (Kim & Choi, 2014).
DNA Damage and Phototoxicity : Benzophenone can induce DNA photodamage, with research using quantum mechanics/molecular mechanics approaches to study the interaction between benzophenone and DNA (Dumont et al., 2015).
Toxicity and Human Health Risks : The presence of benzophenones in personal care products and their potential as endocrine disruptors have raised concerns about human health risks. Studies have explored their occurrence in different human tissues and their associations with diseases like endometriosis (Kunisue et al., 2012).
Photocatalytic Degradation : Research has been conducted on the photocatalytic degradation of Benzophenone-3, considering its environmental persistence and potential toxic effects. This includes studies on optimal conditions for degradation and identification of by-products (Zúñiga-Benítez et al., 2016).
Detection Methods : Methods for detecting benzophenones in various samples, such as human serum, have been developed to assess exposure levels. This includes techniques like dispersive liquid-liquid microextraction with liquid chromatography-tandem mass spectrometry (Vela-Soria et al., 2014).
未来方向
Benzophenones, including Benzophenone-11, are listed as emerging contaminants, which have been identified in the environment as well as in human fluids . Their accumulation and stability in the environment, combined with the revealed adverse effects on ecosystems, have triggered significant interest for research . Future research directions may include developing more effective methods for the extraction of benzophenones from environmental samples and assessing their presence and possible dangers .
属性
IUPAC Name |
bis(2,4-dihydroxyphenyl)methanone;bis(2-hydroxy-4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5.C13H10O5/c1-19-9-3-5-11(13(16)7-9)15(18)12-6-4-10(20-2)8-14(12)17;14-7-1-3-9(11(16)5-7)13(18)10-4-2-8(15)6-12(10)17/h3-8,16-17H,1-2H3;1-6,14-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBIQTAAJCSNCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)O)O.C1=CC(=C(C=C1O)O)C(=O)C2=C(C=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501021357 | |
| Record name | Bis(2,4-dihydroxyphenyl)methanone;bis(2-hydroxy-4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501021357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzophenone-11 | |
CAS RN |
1341-54-4 | |
| Record name | Bis(2,4-dihydroxyphenyl)methanone;bis(2-hydroxy-4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501021357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tetrakis[p-(dimethylamino)phenyl]ethylene](/img/structure/B75393.png)
